molecular formula C3H5F2N3O B6245782 3-azido-2,2-difluoropropan-1-ol CAS No. 2345698-76-0

3-azido-2,2-difluoropropan-1-ol

Cat. No.: B6245782
CAS No.: 2345698-76-0
M. Wt: 137.1
InChI Key:
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Description

3-azido-2,2-difluoropropan-1-ol is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. It is characterized by the presence of an azido group (-N3) and two fluorine atoms attached to a propane backbone, along with a hydroxyl group (-OH). This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-2,2-difluoropropan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2,2-difluoropropan-1-ol.

    Azidation: The hydroxyl group of 2,2-difluoropropan-1-ol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-azido-2,2-difluoropropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Sodium azide (NaN3) is used for azidation reactions.

Major Products

    Oxidation: Formation of difluoropropanone derivatives.

    Reduction: Formation of 3-amino-2,2-difluoropropan-1-ol.

    Substitution: Formation of various azido-substituted derivatives.

Scientific Research Applications

3-azido-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-azido-2,2-difluoropropan-1-ol is primarily related to its functional groups:

    Azido Group: The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioorthogonal chemistry for labeling and tracking biomolecules.

    Fluorine Atoms: The presence of fluorine atoms can influence the compound’s reactivity and stability, making it useful in the design of pharmaceuticals with improved metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-amino-2,2-difluoropropan-1-ol: Similar structure but with an amino group instead of an azido group.

    2,2-difluoropropan-1-ol: Lacks the azido group, making it less reactive in certain chemical reactions.

    3-azido-2-fluoropropan-1-ol: Contains only one fluorine atom, which may affect its chemical properties and reactivity.

Uniqueness

3-azido-2,2-difluoropropan-1-ol is unique due to the combination of an azido group and two fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

2345698-76-0

Molecular Formula

C3H5F2N3O

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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